molecular formula C16H13N3O6S B2496049 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 681231-73-2

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No. B2496049
CAS RN: 681231-73-2
M. Wt: 375.36
InChI Key: COUMNKUTQBVRKD-UHFFFAOYSA-N
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Description

“N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide” is a complex organic compound that contains several functional groups, including a nitrofuran group, a thiazole ring, and a dimethoxyphenyl group . These groups are common in many biologically active compounds, suggesting potential pharmaceutical applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the dimethoxyphenyl group, and the attachment of the nitrofuran group . The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, nitrofuran group, and dimethoxyphenyl group would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group in the nitrofuran could be reduced to an amino group, or the thiazole ring could participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrofuran group could make the compound more polar, affecting its solubility in different solvents.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with multiple receptors due to the presence of a dimethoxyphenyl group . .

Mode of Action

The exact mode of action of this compound is not well-documented. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The presence of the dimethoxyphenyl group may influence the compound’s interaction with its targets . More research is needed to elucidate the precise interactions and resulting changes.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. For example, many nitrofuran derivatives are known to be toxic and can cause serious health problems if not handled properly .

Future Directions

Given the potential biological activity of this compound, future research could focus on exploring its potential applications in medicine or pharmacology. For example, it could be tested for antimicrobial or anticancer activity .

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c1-23-9-3-4-12(24-2)10(7-9)11-8-26-16(17-11)18-15(20)13-5-6-14(25-13)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMNKUTQBVRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

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